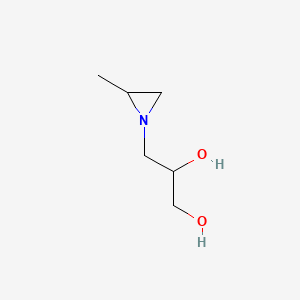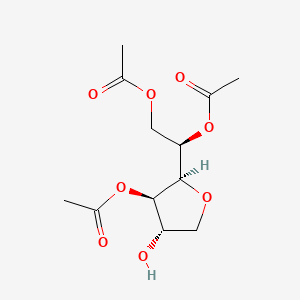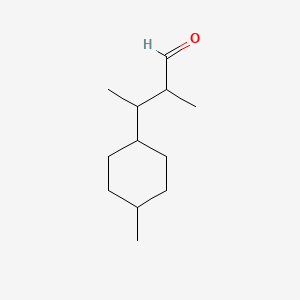
alpha,beta,4-Trimethylcyclohexanepropionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,beta,4-Trimethylcyclohexanepropionaldehyde: is an organic compound with the molecular formula C12H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta,4-Trimethylcyclohexanepropionaldehyde typically involves the hydrogenation of this compound precursors under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process involves the use of specialized equipment to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: alpha,beta,4-Trimethylcyclohexanepropionaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alcohol.
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its role in modulating biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is valued for its unique odor profile and chemical reactivity.
Mecanismo De Acción
The mechanism of action of alpha,beta,4-Trimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Comparación Con Compuestos Similares
- alpha,beta,4-Trimethylcyclohexanepropanal
- alpha,beta,4-Trimethylcyclohexanepropanol
- alpha,beta,4-Trimethylcyclohexanepropionic acid
Comparison: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
85099-34-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylcyclohexyl)butanal |
InChI |
InChI=1S/C12H22O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-12H,4-7H2,1-3H3 |
Clave InChI |
MJRWVWFGCVLPOV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


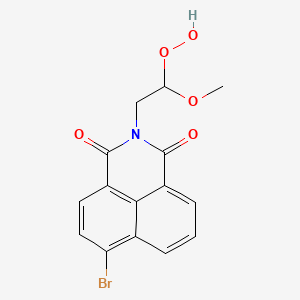
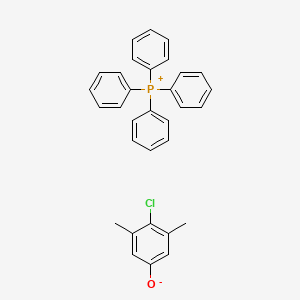
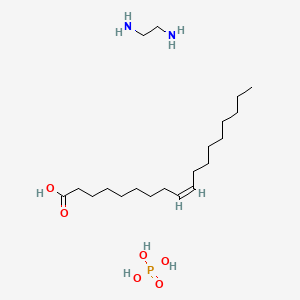
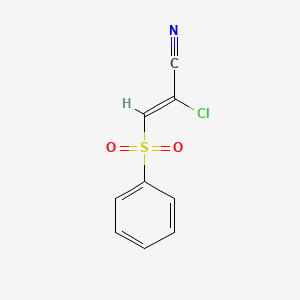
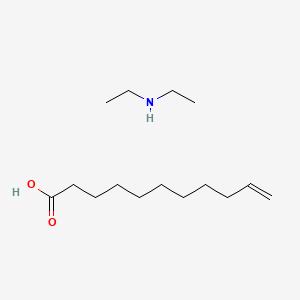
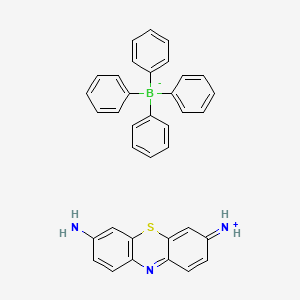
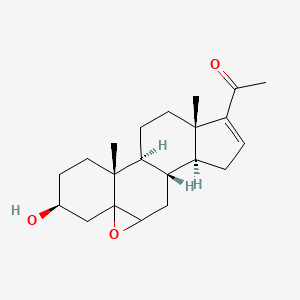

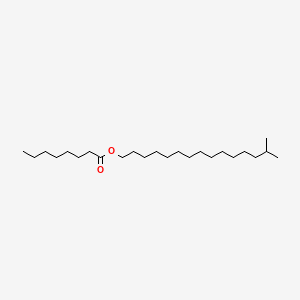
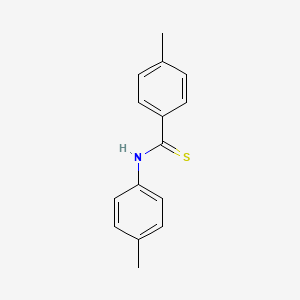
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

